

Application of Triapine in Hematological Malignancies: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: *Triapine*

Cat. No.: *B1662405*

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Introduction

Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a potent and well-characterized inhibitor of ribonucleotide reductase (RR), an essential enzyme for de novo DNA synthesis and repair. By targeting RR, **Triapine** effectively depletes the intracellular pool of deoxyribonucleotides, leading to cell cycle arrest and apoptosis. This mechanism of action makes it a promising therapeutic agent for various cancers, particularly rapidly proliferating hematological malignancies. This document provides detailed application notes and experimental protocols for researchers investigating the use of **Triapine** in leukemia, lymphoma, and myeloma.

Mechanism of Action

Triapine exerts its primary anticancer effect by inhibiting the R2 subunit of ribonucleotide reductase. This inhibition is achieved through the chelation of the iron cofactor essential for the enzyme's catalytic activity. The depletion of deoxyribonucleoside triphosphates (dNTPs) stalls DNA replication, leading to replication stress and the activation of DNA damage response pathways.[1] Ultimately, this culminates in cell cycle arrest, primarily at the G1/S phase transition, and the induction of apoptosis.[2]

Recent studies have also elucidated a secondary mechanism involving the induction of endoplasmic reticulum (ER) stress. **Triapine**-induced ER stress leads to the upregulation of Fas cell surface death receptor (FAS) through the NF- κ B signaling pathway. This sensitizes cancer cells to Fas ligand (FASL)-mediated apoptosis, involving the activation of caspase-8.[3][4][5]

Data Presentation

In Vitro Cytotoxicity of Triapine in Hematological Malignancy Cell Lines

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values of **Triapine** in various hematological cancer cell lines. These values can serve as a starting point for designing in vitro experiments.

Cell Line	Hematological Malignancy Type	IC ₅₀ (nM)	Reference
K562	Chronic Myelogenous Leukemia	476 ± 39	[6]
K/VP.5 (Etoposide-resistant K562)	Chronic Myelogenous Leukemia	661 ± 69	[6]
HL-60	Acute Promyelocytic Leukemia	290	[6]

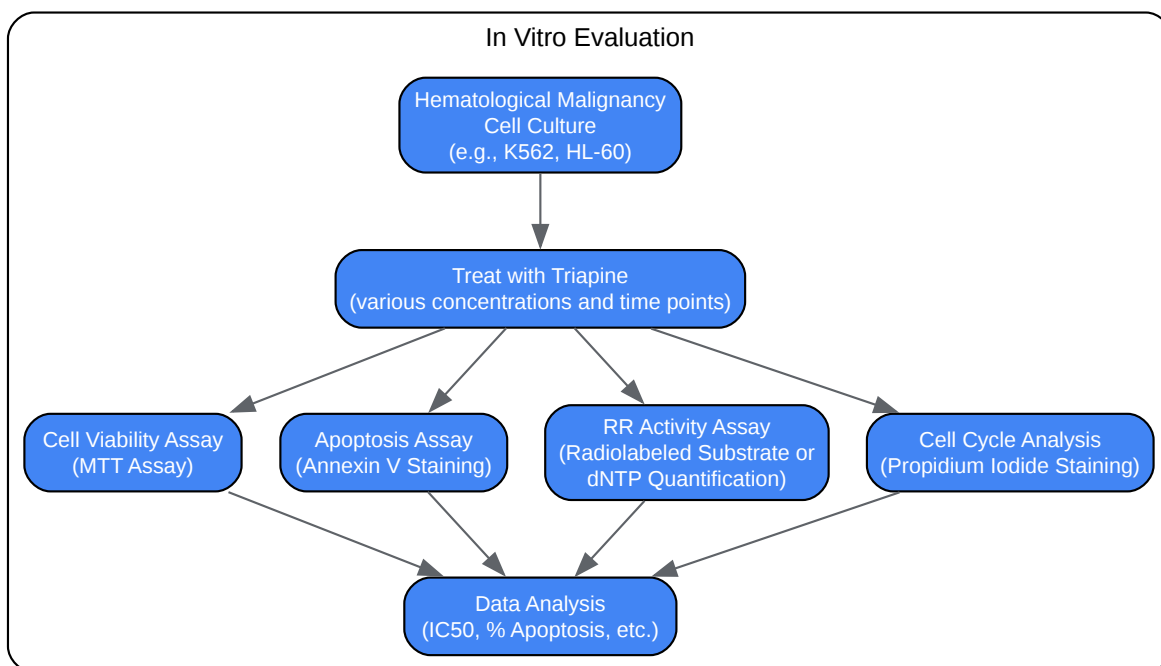
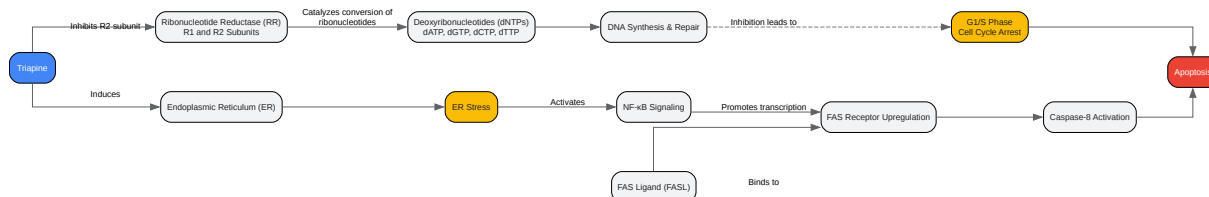
Note: IC₅₀ values can vary depending on the experimental conditions (e.g., exposure time, assay method). Researchers are encouraged to determine the IC₅₀ for their specific cell line and experimental setup.

Clinical Efficacy and Dosing

Phase I and II clinical trials have evaluated **Triapine** as a single agent and in combination therapies for various hematological malignancies. While complete responses are not always achieved with monotherapy, significant reductions in blast counts and anti-leukemic activity have been observed.[5][7]

Malignancy	Dosing Regimen	Key Findings	Reference
Advanced Leukemias	96 mg/m ² as a 2-hour infusion daily for 5 days, repeated in cycles	Safe and well-tolerated. 76% of patients had a >50% reduction in white blood cell counts. Peak plasma concentrations (2.2-5.5 µM) were above levels required for in vitro leukemia growth inhibition.	[7]
Refractory Leukemia	120-160 mg/m ² /day as a continuous 96-hour infusion	>70% of patients had a >50% reduction in white blood cell counts. Achieved steady-state plasma concentrations (0.6-1 µM) that resulted in a decline in dATP and dGTP pools.	[5]

Mandatory Visualizations



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